7-Allyltheophylline
Overview
Description
7-Allyltheophylline is a chemical compound with the molecular formula C10H12N4O2 and a molecular weight of 220.2279 . It is a derivative of theophylline, which is a drug that inhibits phosphodiesterase and blocks adenosine receptors .
Synthesis Analysis
The synthesis of 7-Allyltheophylline involves chemical modification of the propyl side chain of 7-(2,3-dihydroxyprop-1-yl)theophylline, leading to a variety of heterocyclic compounds linked to the theophylline by a methylene group .Chemical Reactions Analysis
While specific chemical reactions involving 7-Allyltheophylline are not detailed in the sources retrieved, it’s worth noting that theophylline and its derivatives are known to undergo various chemical reactions. For instance, theophylline can react with potassium carbonate .Scientific Research Applications
Antimicrobial and Antifungal Activity : Research on 7-allyltheophylline derivatives has demonstrated significant antimicrobial and antifungal activities. These derivatives were particularly effective against standard test-strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. This suggests potential for use in combating infections caused by these pathogens (Gotsulya et al., 2015).
Antibacterial Properties : Novel theophylline-based ionic liquids, including those with allyl groups, have shown different levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. This indicates potential applications in designing targeted antimicrobial agents (Borkowski et al., 2016).
Actoprotective Properties : The actoprotective activity (enhancing physical performance under stress) of 7-allyltheophylline derivatives was studied, indicating potential use in enhancing physical endurance. One compound increased swimming duration in rats, suggesting its efficacy in actoprotective applications (Gotsulya, 2016).
Drug Delivery Enhancement : Research on prodrugs of theophylline, such as 7-acyloxymethyl derivatives, demonstrated enhanced delivery through the skin. This could be significant for transdermal drug delivery systems (Sloan & Bodor, 1982).
Bronchodilator Activity : The bronchodilator activity of xanthine derivatives, with functional groups at the 1- or 7-position, has been studied. Alterations in these positions, such as the introduction of allyl groups, showed potential for treating conditions like asthma (Miyamoto et al., 1993).
Diuretic Effects : 7-Allyltheophylline and similar derivatives were tested for diuretic effects. Some derivatives showed significant increases in urine output, indicating potential use in conditions requiring diuresis (Ferguson et al., 1956).
Affinity at Adenosine Receptors : Structural alterations in theophylline, including the substitution of the 7-methyl substituent with allyl, have shown varying affinities at adenosine receptors. This could be relevant for developing adenosine receptor-targeted therapies (Daly et al., 1986).
properties
IUPAC Name |
1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBYCLLIMGXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977008 | |
Record name | 1,3-Dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61444-26-6 | |
Record name | 7-Allyl-1,3-dimethylxanthine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61444-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Allyltheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Allyltheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ALLYLTHEOPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC789Z71XR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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